molecular formula C15H12O4 B6326535 Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate CAS No. 893737-91-2

Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate

Cat. No.: B6326535
CAS No.: 893737-91-2
M. Wt: 256.25 g/mol
InChI Key: JOXYLTMFNHZLNN-UHFFFAOYSA-N
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Description

Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C15H12O4. It is a derivative of biphenyl, featuring a formyl group and a hydroxy group on one of the phenyl rings, and a carboxylate ester group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The formyl and hydroxy groups can form hydrogen bonds with target molecules, while the biphenyl structure provides a rigid framework that can fit into binding sites .

Comparison with Similar Compounds

Uniqueness: Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl structure, which provides additional rigidity and potential for specific interactions with biological targets. This makes it a valuable scaffold in drug design and other applications where precise molecular interactions are crucial .

Properties

IUPAC Name

methyl 3-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-14(17)13(8-11)9-16/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXYLTMFNHZLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602406
Record name Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-91-2
Record name Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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